

Carpachromene structure-activity relationship analogs

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Compound Focus: Carpachromene

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Established Experimental Data on Carpachromene

The table below summarizes the key experimental findings from a 2021 study that investigated the effects of **carpachromene** on an insulin-resistant HepG2 cell model (HepG2/IRM) [1] [2] [3].

| Experimental Parameter | Findings and Results |
|-------------------------------|---|
| Cell Model | HepG2 insulin-resistant model (HepG2/IRM) induced with 0.005 μ M insulin for 24 h [2] [3]. |
| Cytotoxicity (Cell Viability) | Viability >90% at concentrations of 6.3, 10, and 20 μ g/mL. Significant cytotoxicity observed at 25 μ g/mL and above [2] [3]. |
| Glucose Consumption | Significantly reduced extracellular glucose concentration in a concentration-dependent (5, 10, 20 μ g/mL) and time-dependent (12, 24, 36, 48 h) manner [2] [3]. |
| Glycogen Synthesis | Increased intracellular glycogen content in HepG2/IRM cells [3]. |
| Key Protein Phosphorylation | Significantly increased the phosphorylated/total protein ratio of IR, IRS1, PI3K, Akt, GSK3, and FoxO1 [1] [2] [3]. |

| Experimental Parameter | Findings and Results |
|------------------------|--|
| Enzyme Activity | Decreased PEPCK activity; Increased Hexokinase (HK) activity [1] [2]. |
| Proposed Mechanism | Modulation of the IR/IRS1/PI3K/Akt/GSK3/FoxO1 signaling pathway [1] [2] [3]. |

Detailed Experimental Protocol

For researchers aiming to replicate or build upon these findings, the core methodology is as follows [2] [3]:

- **Model Establishment:** HepG2 cells are cultured and induced into an insulin-resistant state (HepG2/IRM) by treatment with a low concentration of insulin (0.005 μM) for 24 hours. Model success is confirmed by a significant reduction in glucose consumption compared to untreated cells.
- **Viability Assay:** HepG2/IRM cells are treated with a range of **carpachromene** concentrations (e.g., 0.4-100 $\mu\text{g/mL}$) for 48 hours. Cell viability is typically assessed using a method like the MTT assay.
- **Glucose Consumption Measurement:** The culture medium of treated HepG2/IRM cells is collected at various time points (e.g., 12, 24, 36, 48h), and the glucose concentration is measured using a commercial kit.
- **Glycogen Content Assay:** Intracellular glycogen is measured from cell lysates using a specific glycogen assay kit.
- **Western Blot Analysis:** Cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of IR, IRS1, PI3K, Akt, GSK3, and FoxO1.
- **Enzyme Activity Assay:** The activities of PEPCK and hexokinase are measured in cell lysates using standard enzymatic assay kits.

Pathways for Investigating Carpachromene Analogs

Since direct SAR data for **carpachromene** is lacking, the following computational and experimental strategies can be employed to explore its analogs:

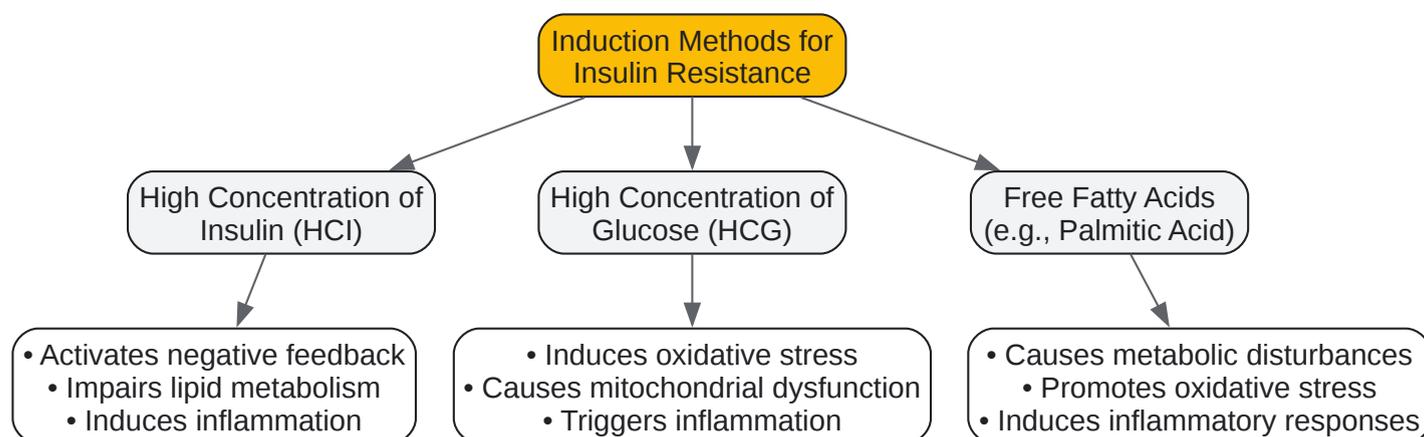
- **Computational SAR Analysis:** Utilize methods like **AnalogExplorer** or context-dependent similarity analysis based on natural language processing (NLP) concepts [4] [5]. These techniques can systematically identify compounds with analogous core structures and substitution patterns from large

chemical databases (e.g., ChEMBL) and predict their potential activity based on known SAR trends from other series.

- **Target-Based Screening:** Given that **carpachromene** was identified as a potential inhibitor of the **KRAS G12D** oncogenic protein via molecular docking [6], you can screen for structural analogs in databases and evaluate their binding affinity to this high-value target in silico.
- **Experimental Validation:** Once a set of analogs is identified computationally, their biological activity must be confirmed experimentally using the protocols outlined above, focusing on glucose metabolism and insulin signaling in relevant cell models.

Methodology for Establishing Insulin Resistance Cell Models

The HepG2 cell line is a widely accepted model for studying hepatic insulin resistance [7] [8]. The diagram below illustrates the common methods for inducing insulin resistance in vitro, which provides context for the model used in the **carpachromene** study.



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Key Research Directions

Based on the available information, here are the most promising avenues for future research:

- **Priority Screening:** Focus on identifying and testing prenylated flavonoids and chromene-type natural products as the most likely structural analogs of **carpachromene**.
- **Multi-Target Profiling:** Evaluate promising analogs against both the insulin signaling pathway (IR/IRS1/PI3K/Akt) and the KRAS G12D target, as **carpachromene** has shown preliminary computational potential in both areas [6] [1].
- **Lead Optimization:** Use computational SAR methods [4] [5] to guide the rational design of more potent and selective **carpachromene** derivatives based on initial screening results.

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